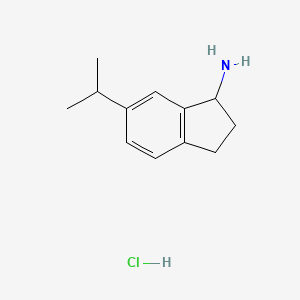

6-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride

Description

Chemical Structure and Properties

6-(Propan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 1803606-99-6) is a substituted indenamine derivative featuring a propan-2-yl (isopropyl) group at the 6-position of the dihydroindenyl scaffold. Its molecular formula is inferred as C₁₂H₁₈ClN, with a molecular weight of approximately 211.7 g/mol based on structural analogs . As a hydrochloride salt, it exhibits enhanced stability and crystallinity, making it suitable for synthetic and pharmaceutical applications.

The isopropyl substituent likely enhances lipophilicity and steric bulk, which could optimize interactions in receptor-binding studies or catalytic processes.

Properties

IUPAC Name |

6-propan-2-yl-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-8(2)10-4-3-9-5-6-12(13)11(9)7-10;/h3-4,7-8,12H,5-6,13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYREROTCVFEKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(CCC2N)C=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803606-99-6 | |

| Record name | 6-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:

Formation of the Indane Core: The indane core can be synthesized through a Friedel-Crafts alkylation reaction, where benzene is alkylated with an appropriate alkyl halide in the presence of a Lewis acid catalyst.

Introduction of the Isopropyl Group: The isopropyl group can be introduced via a reductive amination reaction. This involves the reaction of the indane core with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides, cyanides, and amines can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or secondary amines.

Substitution: Formation of substituted indane derivatives.

Scientific Research Applications

6-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in studies to understand the interaction of amines with biological targets.

Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Steric Bulk : The branched isopropyl group may hinder rotational freedom or receptor access compared to linear substituents like bromine or trifluoromethyl .

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl, halogens) alter the indenamine scaffold’s electron density, impacting reactivity in cross-coupling or nucleophilic substitution reactions .

Biological Activity

6-(Propan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride, also known by its CAS number 1222098-13-6, is a compound that belongs to the class of indene derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and as a precursor for various pharmaceuticals.

The molecular formula of 6-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride is with a molecular weight of 211.73 g/mol. The compound features an indene core structure, which is known for its diverse biological activities.

Neuropharmacological Effects

Recent studies have indicated that compounds with indene structures exhibit significant interactions with neurotransmitter systems. For instance, related compounds have shown affinity for serotonin and dopamine receptors, suggesting potential applications in treating mood disorders and neurodegenerative diseases.

- Serotonin Receptor Modulation : Research indicates that indene derivatives can act as selective serotonin reuptake inhibitors (SSRIs). This activity is essential for the treatment of depression and anxiety disorders .

- Dopaminergic Activity : Compounds similar to 6-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride have demonstrated dopaminergic activity, which is crucial for managing conditions like Parkinson's disease and schizophrenia .

Antitumor Activity

Indene derivatives have also been explored for their anticancer properties. Some studies have reported that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases .

Anti-inflammatory Properties

There is emerging evidence that indene derivatives possess anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-kB), which plays a critical role in inflammatory responses .

Study 1: Neuropharmacological Assessment

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several indene derivatives and evaluated their binding affinity to serotonin and dopamine receptors. The results indicated that certain analogs exhibited high selectivity for the serotonin transporter, highlighting their potential as antidepressants .

Study 2: Antitumor Efficacy

A preclinical study assessed the cytotoxic effects of various indene derivatives on human cancer cell lines. The findings revealed that specific compounds induced significant cell death through apoptosis while sparing normal cells, suggesting a promising therapeutic window for cancer treatment .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.